molecular formula C13H17N3S B12864014 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12864014
M. Wt: 247.36 g/mol
InChI Key: HUAMHUIJNFMOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol ( 924974-16-3) is a high-purity chemical compound supplied for advanced research and development applications. This molecule belongs to the 4H-1,2,4-triazole-3-thiol class of heterocyclic compounds, a scaffold recognized for its significant and diverse biological activities . Researchers are particularly interested in 1,2,4-triazole derivatives due to their documented potential as antimicrobial , anticonvulsant , anti-inflammatory , and anticancer agents . The specific substitution pattern of an isobutyl group at the 4-position and an m-tolyl group at the 5-position defines this compound's unique physicochemical properties and makes it a valuable intermediate for structure-activity relationship (SAR) studies. Its mechanism of action in various biological assays is typically investigated in the context of inhibiting specific protein-protein interactions or enzymatic targets. This compound serves as a key building block in medicinal chemistry for the design and synthesis of novel therapeutic candidates, as well as in material science research. The product is provided with a stated purity specification and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. CAS Number : 924974-16-3 Molecular Formula : C13H17N3S Molecular Weight : 247.36 g/mol

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

3-(3-methylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3S/c1-9(2)8-16-12(14-15-13(16)17)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,15,17)

InChI Key

HUAMHUIJNFMOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with isobutyric acid and m-tolyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol. Research indicates that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, a study demonstrated that triazole derivatives can interact with specific proteins involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in vitro .

Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit protein interactions relevant to various diseases. Structure–activity relationship (SAR) studies have shown that modifications to the triazole scaffold can enhance its binding affinity to target proteins. For example, the incorporation of hydrophobic groups has been linked to increased potency against specific targets involved in cancer and inflammation .

Data Table: Inhibitory Potency of Triazole Derivatives

CompoundpIC50 ± SEIC50 (μM)
1a4.42 ± 0.0837
1b4.28 ± 0.0653
1c3.96 ± 0.14108
1d3.98 ± 0.10103

Agricultural Applications

Fungicide Development
Triazoles are well-known for their fungicidal properties, and derivatives like this compound are being explored as potential agricultural fungicides. Their mechanism typically involves inhibiting the biosynthesis of ergosterol in fungal cell membranes, which is crucial for fungal growth and reproduction .

Case Study: Efficacy Against Fungal Pathogens
A study assessing the efficacy of various triazole compounds against common agricultural pathogens found that certain derivatives could significantly reduce fungal biomass in treated crops compared to untreated controls. This suggests that such compounds could be integrated into crop protection strategies to enhance yield and reduce losses due to fungal diseases.

Cosmetic Formulations

Stabilizing Agent in Topical Products
The compound's thiol group offers antioxidant properties, making it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to stabilize formulations while providing skin benefits is of particular interest in the cosmetics industry .

Data Table: Cosmetic Formulation Properties

PropertyValue
Stability (months)12
Skin Irritation ScoreLow
Moisturizing EffectModerate

Mechanism of Action

The mechanism of action of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological and chemical effects .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Alkyl vs. m-Tolyl (electron-donating methyl) may increase electron density at the triazole ring compared to electron-withdrawing groups (e.g., nitro in ), influencing binding to targets like kinases or DNA .
  • Thiol Reactivity :

    • The −SH group enables metal coordination (e.g., Co(II), Cu(II)) and S-alkylation, as seen in Schiff base complexes and alkylated derivatives .

Biological Activity

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 924974-16-3) is a sulfur-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C₁₃H₁₇N₃S
  • Molecular Weight : 247.36 g/mol
  • Structure : The compound features a triazole ring substituted with isobutyl and m-tolyl groups, contributing to its biological properties.

Biological Activity Overview

The biological activities of this compound primarily include antimicrobial and antitumor effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant antimicrobial properties. For instance, a study on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that compounds with similar structures showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL against tested pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
Compound A31.25E. coli
Compound B62.5Staphylococcus aureus
Compound C31.25Pseudomonas aeruginosa
Compound D62.5Candida albicans

Antitumor Activity

The antitumor potential of triazole derivatives has also been investigated. A study focusing on the synthesis of various triazole compounds found that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as HeLa and Jurkat cells. These compounds were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving mitochondrial depolarization and caspase activation .

Table 2: Antiproliferative Activity of Selected Triazole Compounds

CompoundIC50 (µM)Cell Line
Compound X0.76HeLa
Compound Y1.5Jurkat
CA-41.2Reference

Structure-Biological Activity Relationship

The structure of triazoles significantly influences their biological activity. Variations in substituents on the sulfur atom or aromatic rings can lead to changes in potency and spectrum of activity. Studies indicate that while some modifications enhance antimicrobial effects, others may not significantly alter the activity profile .

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team synthesized a series of S-substituted derivatives and evaluated their antimicrobial activities against clinical isolates. The results highlighted that specific substitutions led to enhanced activity against resistant strains .
  • Case Study on Antitumor Mechanisms : Another investigation revealed that certain triazole derivatives could inhibit tubulin polymerization, a critical process for cancer cell division. The study employed flow cytometry to demonstrate how these compounds affected cell cycle dynamics and induced apoptosis in cancer cells .

Q & A

Q. What statistical approaches are robust for analyzing structure-activity relationships (SAR) in triazole-thiol derivatives?

  • Methodological Answer : Apply multivariate regression or machine learning (e.g., random forest) to datasets combining physicochemical descriptors (e.g., Hammett constants) and bioactivity data. Use partial least squares (PLS) regression to identify key substituent effects .

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